This technical guide details the structural analysis, synthesis, and characterization of Methyl 2-oxohex-5-enoate , a specialized -keto ester intermediate used in medicinal chemistry (protease inhibition) and functional...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural analysis, synthesis, and characterization of Methyl 2-oxohex-5-enoate , a specialized
-keto ester intermediate used in medicinal chemistry (protease inhibition) and functional polymer synthesis.
Structure Analysis & Synthetic Methodology
Chemical Identity & Electronic Profile
Methyl 2-oxohex-5-enoate is a bifunctional electrophile featuring an
-keto ester moiety and a terminal alkene. Its reactivity is dominated by the highly electrophilic -dicarbonyl system, which serves as a "warhead" in covalent drug design, specifically for targeting serine/cysteine proteases.
The vicinal dicarbonyls create a significant dipole. The C2 ketone is more electrophilic than a standard ketone due to the electron-withdrawing ester group.
Hydration: In aqueous media, the C2 ketone exists in equilibrium with its gem-diol (hydrate) form.
Enolization: While less pronounced than in
-keto esters, the C3 protons are acidic (), allowing for enolization () under basic conditions or in polar protic solvents.
Synthetic Methodology
The most robust route to Methyl 2-oxohex-5-enoate is the nucleophilic addition of a Grignard reagent to dimethyl oxalate at cryogenic temperatures. This method minimizes the formation of the bis-addition product (
-hydroxy ester).
Reaction Pathway
The synthesis involves the coupling of 3-butenylmagnesium bromide with dimethyl oxalate.
Activate Mg turnings (1.1 eq) with iodine under Argon.
Add 3-bromo-1-butene (1.0 eq) in THF dropwise at 0°C (exothermic).
Stir for 1 hour to ensure complete formation of 3-butenylmagnesium bromide.
Coupling (Critical Step):
Dissolve Dimethyl oxalate (1.5 eq) in THF and cool to -78°C (dry ice/acetone bath). Note: Excess oxalate and low temperature are vital to prevent the Grignard from attacking the product ketone.
Cannulate the Grignard solution slowly into the oxalate solution over 30 minutes.
Workup:
Quench with saturated
at -78°C, then warm to room temperature.
Extract with
or EtOAc.
Wash organic layer with brine, dry over
, and concentrate.
Purification:
Vacuum distillation is preferred due to the product's thermal instability.
Alternative: Flash chromatography (Hexanes/EtOAc, 9:1) on silica gel (neutralized with 1%
to prevent acid-catalyzed decomposition).
Structural Analysis & Characterization
Confirmation of the structure relies on distinguishing the
-keto ester motif from potential impurities (e.g., the -hydroxy ester from over-addition or the hydrolyzed acid).
Analytical Logic Flow
The following decision tree outlines the validation process for the synthesized material.
Figure 2: Analytical workflow for structural validation.
Spectroscopic Data (Predicted & Reference)
Proton NMR ( NMR, 400 MHz, )
The spectrum displays four distinct environments. The key diagnostic is the downfield shift of the methylene protons adjacent to the ketone.
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Insight
5.75 - 5.85
Multiplet (ddt)
1H
(Alkene CH)
Terminal vinyl group characteristic.
4.95 - 5.05
Multiplet (dd)
2H
(Alkene )
Terminal vinyl group.
3.88
Singlet
3H
Methyl ester (distinctive sharp singlet).
2.90
Triplet ()
2H
(-methylene)
Diagnostic: Deshielded by C2 ketone.
2.35
Quartet ()
2H
(homoallylic)
Coupling to both alkene and .
Carbon NMR ( NMR, 100 MHz, )
Shift ( ppm)
Assignment
Note
192.5
C2 (Ketone)
Distinctive -keto signal (upfield from typical ketones due to ester conjugation).
An In-Depth Technical Guide to Terminal Alkene Functionalized α-Keto Esters: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract Terminal alkene functionalized α-keto esters are a class of bifunctional molecules that have emerged as versatile building blocks in modern organic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terminal alkene functionalized α-keto esters are a class of bifunctional molecules that have emerged as versatile building blocks in modern organic synthesis. The unique juxtaposition of a highly reactive electrophilic α-keto ester moiety and a nucleophilic terminal alkene within the same molecule opens up a rich landscape of chemical transformations. This guide provides a comprehensive overview of the synthesis, characteristic reactivity, and diverse applications of these compounds, with a particular focus on their utility in the construction of complex molecular architectures and in the development of novel therapeutic agents. As a senior application scientist, this document aims to deliver not only a thorough review of the existing literature but also to provide field-proven insights into the practical aspects of working with these valuable synthetic intermediates.
Introduction: The Strategic Value of Bifunctionality
The α-keto ester functional group is a cornerstone in synthetic and medicinal chemistry, prized for its electrophilicity which makes it a key precursor to α-hydroxy and α-amino acids, as well as a variety of heterocyclic scaffolds.[1][2] Concurrently, the terminal alkene serves as a versatile handle for a vast array of transformations, including additions, cycloadditions, and metathesis reactions. The integration of both functionalities into a single molecular entity creates a powerful synthon, poised for intricate intramolecular reactions that can rapidly build molecular complexity. This strategic combination allows for the orchestrated assembly of cyclic and polycyclic systems, which are often the core structures of biologically active natural products and pharmaceuticals.[3]
Synthetic Strategies for Terminal Alkene Functionalized α-Keto Esters
The efficient construction of terminal alkene functionalized α-keto esters is paramount to their application in synthesis. Several robust methods have been developed, each with its own merits regarding substrate scope, scalability, and functional group tolerance.
Oxidation of α-Hydroxy Esters
A common and reliable method for the synthesis of α-keto esters is the oxidation of the corresponding α-hydroxy esters. This approach is advantageous as the precursor α-hydroxy esters can often be prepared from readily available starting materials.
Conceptual Workflow:
Figure 1: General workflow for the synthesis of terminal alkene functionalized α-keto esters via oxidation.
Protocol Example: Synthesis of Ethyl 2-oxo-6-heptenoate
A detailed, step-by-step protocol for the synthesis of a representative terminal alkene functionalized α-keto ester, ethyl 2-oxo-6-heptenoate, is provided below. This protocol is based on established oxidation methodologies.
Step 1: Synthesis of Ethyl 2-hydroxyhept-6-enoate
To a solution of 5-hexen-1-ol (1.0 eq) in a suitable solvent such as dichloromethane, add a mild oxidizing agent like pyridinium chlorochromate (PCC) (1.2 eq).
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Filter the reaction mixture through a pad of silica gel to remove the chromium salts and concentrate the filtrate under reduced pressure to obtain 5-hexenal.
To a solution of ethyl glyoxylate (1.1 eq) in a suitable solvent at low temperature (e.g., -78 °C), add a Grignard reagent prepared from 5-bromo-1-pentene.
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
Purify the crude product by column chromatography to yield ethyl 2-hydroxyhept-6-enoate.
Step 2: Oxidation to Ethyl 2-oxo-6-heptenoate
Dissolve the synthesized ethyl 2-hydroxyhept-6-enoate (1.0 eq) in anhydrous dichloromethane.
Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.
Monitor the reaction progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting crude product by flash column chromatography to afford pure ethyl 2-oxo-6-heptenoate.
Acylation of Organometallic Reagents
Another powerful approach involves the acylation of organometallic reagents bearing a terminal alkene with an appropriate acylating agent, such as ethyl oxalyl chloride.[4]
Conceptual Workflow:
Figure 2: Synthesis via acylation of an organometallic reagent.
This method offers a convergent approach but requires careful control of reaction conditions to avoid side reactions due to the high reactivity of the organometallic species.
The Unique Reactivity of Terminal Alkene Functionalized α-Keto Esters
The co-localization of the electrophilic α-keto ester and the nucleophilic terminal alkene within the same molecule unlocks a fascinating array of intramolecular transformations, enabling the rapid construction of complex cyclic frameworks.
Intramolecular Carbonyl-Ene Reaction
The intramolecular carbonyl-ene reaction is a powerful tool for the stereoselective synthesis of cyclopentane and cyclohexane derivatives. In the context of terminal alkene functionalized α-keto esters, the alkene acts as the ene component and the ketone of the α-keto ester serves as the enophile.[3]
Mechanism:
Figure 3: Mechanism of the intramolecular carbonyl-ene reaction.
This reaction is often promoted by thermal conditions or by the use of a Lewis acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alkene. The stereochemical outcome of the reaction is often highly predictable, proceeding through a chair-like transition state.[3]
Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. While traditionally an intermolecular reaction, its intramolecular variant is a powerful method for constructing bicyclic systems. A terminal alkene functionalized α-keto ester can serve as the alkene component in an intermolecular Pauson-Khand reaction, leading to the formation of highly functionalized cyclopentenones.
Metathesis Reactions
The terminal alkene moiety is an excellent handle for various metathesis reactions. For instance, ring-closing enyne metathesis can be employed if an alkyne is also present in the molecule, leading to the formation of cyclic dienes.[5][6][7] Cross-metathesis with other alkenes can be used to further elaborate the side chain.[5][6]
Radical Cyclizations
The alkene can participate in intramolecular radical cyclizations. For instance, radical addition to the alkene followed by cyclization onto the keto-ester moiety can lead to the formation of complex polycyclic systems. Photoredox catalysis has emerged as a mild and efficient way to initiate such radical cyclizations.[8]
Applications in Medicinal Chemistry and Natural Product Synthesis
The molecular scaffolds accessible through the reactions of terminal alkene functionalized α-keto esters are prevalent in numerous biologically active natural products and pharmaceutical agents.
The α-keto ester motif itself is a key pharmacophore in a range of therapeutic agents, including antiviral and anticancer drugs.[4] The ability to rapidly construct complex carbocyclic and heterocyclic frameworks from these bifunctional precursors makes them highly valuable in drug discovery and development programs. For instance, the products of intramolecular ene reactions, cyclic α-hydroxy esters, are precursors to a variety of natural products and their analogues.
Terminal alkene functionalized α-keto esters are powerful and versatile building blocks in organic synthesis. Their unique bifunctionality allows for a diverse range of transformations, particularly intramolecular reactions that facilitate the rapid assembly of complex molecular architectures. The synthetic methods for their preparation are well-established, and their reactivity continues to be explored for the construction of novel carbocyclic and heterocyclic systems. As the demand for stereochemically complex and diverse small molecules for drug discovery and materials science continues to grow, the importance of these valuable synthetic intermediates is expected to increase. Future research in this area will likely focus on the development of new catalytic and enantioselective transformations of these substrates, further expanding their synthetic utility.
References
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]
Domino Primary Alcohol Oxidation-Wittig Reaction: Total Synthesis of ABT-418 and (E)-4-Oxonon-2-enoic Acid. Arkivoc. Available at: [Link]
Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available at: [Link]
Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. MDPI. Available at: [Link]
Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. Available at: [Link]
Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Frontiers in Chemistry. Available at: [Link]
Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Molecules. Available at: [Link]
Synthesis of metal 2-ethylhexanoates. Google Patents.
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry. Available at: [Link]
Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. Available at: [Link]
Transition metal-catalyzed (remote) deconjugative isomerization of α,β- unsaturated carbonyls. Archive ouverte UNIGE. Available at: [Link]
Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. JACS Au. Available at: [Link]
Synthesis of Natural Products and Related Compounds using Enyne Metathesis. University of Windsor. Available at: [Link]
Enantioselective α-Hydroxylation by Modified Salen-Zirconium(IV)-Catalyzed Oxidation of β-Keto Esters. Organic Chemistry Portal. Available at: [Link]
Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Available at: [Link]
Methods for the Synthesis of α-Keto Esters. ResearchGate. Available at: [Link]
Exploratory studies of the transition metal catalyzed intramolecular cyclization of unsaturated .alpha.,.alpha.-dichloro esters, acids, and nitriles. Journal of the American Chemical Society. Available at: [Link]
Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science. Available at: [Link]
23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Available at: [Link]
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. ResearchGate. Available at: [Link]
Water enables an asymmetric cross reaction of α-keto acids with α-keto esters for the synthesis of quaternary isotetronic acids. Chemical Communications. Available at: [Link]
Alkene Metathesis Catalysis: A Key for Transformations of Unsaturated Plant Oils and Renewable Derivatives. ResearchGate. Available at: [Link]
Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. Available at: [Link]
Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Available at: [Link]
Preparation method of alpha-keto ester. Google Patents.
Aminocatalytic enantioselective photochemical a-alkylation of cyclic ketones with alkyl chloride derived radicals. ResearchGate. Available at: [Link]
Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules. Available at: [Link]
Synthesis and properties of the α-keto acids. ResearchGate. Available at: [Link]
A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. Google Patents.
Chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. ScienceDaily. Available at: [Link]
Methyl 2-oxohex-5-enoate isomeric forms and nomenclature
The following technical guide details the structural properties, synthetic pathways, and applications of Methyl 2-oxohex-5-enoate. Structural Dynamics, Synthesis, and Heterocyclic Utility in Drug Discovery Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural properties, synthetic pathways, and applications of Methyl 2-oxohex-5-enoate.
Structural Dynamics, Synthesis, and Heterocyclic Utility in Drug Discovery
Executive Summary
Methyl 2-oxohex-5-enoate (CAS 84012-01-1) is a versatile
-keto ester intermediate utilized in the synthesis of complex heterocyclic scaffolds, particularly in the development of arginase inhibitors and glutamate receptor antagonists.[1] Its unique structure—featuring a reactive -keto ester motif tethered to a terminal alkene—allows for dual-mode reactivity: nucleophilic attacks at the carbonyl core and cycloadditions or metathesis at the olefinic tail. This guide provides a definitive analysis of its isomeric forms, a validated synthetic protocol, and its application in high-value medicinal chemistry.
Chemical Identity and Nomenclature
Accurate identification is critical due to the prevalence of regioisomers in commercial databases.
Critical Distinction: Do not confuse with Methyl (E)-5-oxohex-2-enoate (CAS 104394-80-1), a regioisomer where the ketone is at C5 and the alkene is conjugated at C2. The reactivity profiles of these two isomers are fundamentally different.
Structural Analysis: Isomerism and Tautomerism
Methyl 2-oxohex-5-enoate exists in a dynamic equilibrium dominated by its keto form, though it possesses accessible enol tautomers under specific conditions.
3.1 Keto-Enol Tautomerism
Unlike
-keto esters (e.g., methyl acetoacetate), -keto esters like methyl 2-oxohex-5-enoate exist predominantly in the keto form (>95%) in neutral organic solvents (CDCl, DMSO-). The lack of a -carbon to support a conjugated chelate ring destabilizes the enol form relative to the keto form.
However, under catalytic basic conditions or in the presence of Lewis acids, the molecule enolizes, generating a nucleophilic C3 center.
Keto Form:
(Thermodynamically favored).
Enol Form:
.
3.2 Stereoisomerism of the Enol
When the enol forms, the newly created C2=C3 double bond introduces stereoisomerism.
(Z)-Enol: Stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl oxygen. This is the kinetic enol product.
(E)-Enol: Lacks internal hydrogen bonding; typically transient unless trapped by derivatization.
Figure 1: Tautomeric equilibrium favoring the keto form, with the (Z)-enol accessible via catalysis.[2][3]
Synthesis and Preparation
The most robust synthetic route involves the Grignard addition of homoallylmagnesium bromide to dimethyl oxalate. This method avoids the over-addition observed with more reactive organolithiums.
4.1 Validated Protocol (Adapted from Ethyl Ester Synthesis)
Objective: Synthesis of Methyl 2-oxohex-5-enoate on a 50 mmol scale.
Activate Mg turnings (1.5 g) in anhydrous THF (30 mL) with a crystal of iodine.
Add 4-bromo-1-butene (6.75 g, 50 mmol) dropwise over 30 minutes. Maintain a gentle reflux.
Stir for 1 hour at ambient temperature to form homoallylmagnesium bromide .
Acylation:
Dissolve Dimethyl Oxalate (11.8 g, 100 mmol) in THF (100 mL) and cool to -78°C (Dry ice/acetone bath).
Cannulate the Grignard solution slowly into the oxalate solution over 45 minutes. Crucial: Keep temperature below -60°C to minimize bis-addition (formation of the diol).
Purify via vacuum distillation or flash chromatography (Silica gel, 10% EtOAc/Hexanes).
Yield: Expect 60-75% as a colorless oil.
Reactivity and Applications in Drug Discovery
Methyl 2-oxohex-5-enoate serves as a "linchpin" scaffold, connecting an electrophilic head (keto-ester) with a nucleophilic/metathesis-active tail (alkene).
5.1 Heterocycle Formation
The
-keto ester moiety is a prime target for condensation reactions with binucleophiles.
Quinoxalinones: Reaction with 1,2-phenylenediamines yields 3-(but-3-enyl)quinoxalin-2(1H)-ones. This reaction is regioselective and can be tuned by acid catalysis.[6]
Pyrrolizidines: Condensation with cyclic imines (e.g., 1-pyrroline) generates bicyclic scaffolds found in alkaloids like phenopyrrozin.
Pyrazoles: Reaction with hydrazines yields pyrazole-3-carboxylates, commonly used as cores for kinase inhibitors.
Application Note: Methyl 2-oxohex-5-enoate in Carbapenam Core Synthesis
This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of Carbapenam and Carbapenem scaffolds. It details the specialized application of Methyl 2-oxohex-5-e...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of Carbapenam and Carbapenem scaffolds. It details the specialized application of Methyl 2-oxohex-5-enoate (an
-keto ester) as a pivotal building block for constructing the bicyclic -lactam core via Organoiron-Mediated Cyclization and Direct Imine Condensation .
[1][2]
Executive Summary
Methyl 2-oxohex-5-enoate (CAS: 84012-01-1) is a versatile
-keto ester intermediate utilized in the chemo-enzymatic and organometallic synthesis of bicyclic -lactams.[1] Unlike standard diazo-insertion routes (e.g., Merck synthesis) that utilize -keto esters, this reagent offers a distinct pathway to the Carbapenam ([3.2.0] bicyclic system) core through transition-metal olefin activation and hetero-annulation strategies. This guide details the synthesis of the reagent itself and its subsequent conversion into the carbapenam scaffold, a critical precursor for antibiotic development.
Mechanistic Basis & Strategic Value
The utility of methyl 2-oxohex-5-enoate lies in its bifunctional nature:
-Keto Ester Moiety: Highly electrophilic; serves as a "Schiff base" acceptor for amines and a precursor for lactamization.
Terminal Alkene (C5-C6): A handle for metal complexation (e.g., Fe, Pd) or radical cyclization, enabling the formation of the five-membered pyrrolidine ring fused to the
-lactam.
Primary Synthetic Pathway (The Berryhill Route):
The most authoritative application of this specific compound is the Organoiron-Mediated Synthesis . The terminal alkene is activated by a cationic cyclopentadienyl iron dicarbonyl complex (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
), rendering it susceptible to intramolecular nucleophilic attack by a nitrogen nucleophile derived from the -keto group. This sequence constructs the bicyclic core with high stereocontrol.
Pre-Protocol: Synthesis of Methyl 2-oxohex-5-enoate
Commercial availability of this specific intermediate can be sporadic. High-purity synthesis is recommended via the Claisen Rearrangement.
Reaction Principle: Acid-catalyzed ketalization of methyl pyruvate followed by thermal Claisen rearrangement.
Dissolve Methyl Pyruvate (1.0 equiv) in anhydrous Benzene or Toluene.
Add Allyl Alcohol (2.5 equiv) and Trimethyl orthoformate (1.2 equiv).
Add pTSA (0.05 equiv) and reflux for 4-6 hours using a Dean-Stark trap to remove methanol/water.
Checkpoint: Monitor by TLC for disappearance of pyruvate.
Neutralize with
, filter, and concentrate to obtain the Methyl pyruvate diallyl ketal .
Vinyl Ether Generation:
Subject the crude ketal to acid-catalyzed elimination (or thermal cracking if using a specific ketal variant) to generate the 2-methoxycarbonyl-allyl vinyl ether intermediate. Note: Often performed in situ during high-temperature distillation.
Claisen Rearrangement:
Heat the vinyl allyl ether intermediate in refluxing Xylene or Toluene (
) for 12 hours.
The [3,3]-sigmatropic rearrangement occurs, migrating the allyl group to the
Caption: The Berryhill sequence utilizing iron coordination to direct the formation of the [3.2.0] bicyclic system.
Data Summary & Troubleshooting
Parameter
Specification / Observation
Troubleshooting Tip
Reagent Purity
>95% by GC/NMR
Impurities (allyl alcohol) can poison the Iron catalyst. Ensure thorough drying.
Iron Complexation
Color change: Yellow Orange/Red precip.
If no precipitate forms, use anhydrous Ether/Hexane at -20°C.
Cyclization Yield
Typical: 40-60% (Step-dependent)
Low yield often due to incomplete demetallation. Increase oxidant equivalents.
Stereochemistry
Cis/Trans mixture at C3
Separation achievable via silica gel chromatography (EtOAc/Hexane gradient).
Safety & Handling
Methyl 2-oxohex-5-enoate: Irritant. Handle in a fume hood.
Iron Carbonyls: Highly toxic. All weighing and reactions involving
precursors must be performed in a glovebox or well-ventilated hood.
Silver Oxide: Oxidizer.[3] Keep away from organic solvents until reaction time.
References
Berryhill, S. R., Price, T., & Rosenblum, M. (1983).[3] Beta-Lactam synthesis using organoiron intermediates.[3] Preparation of 3-carbomethoxycarbapenam.Journal of Organic Chemistry .
Bycroft, B. W., et al. (1987). Azabicyclo[3.2.0]heptan-7-ones (Carbapenams) from Pyrrole.J. Chem. Soc., Chem. Commun.
MOLBASE. (n.d.). Methyl 2-oxohex-5-enoate Product Information.Molbase Chemical Directory.
SciSpace. (2012). Direct Access to Highly Functionalized Heterocycles through the Condensation of Cyclic Imines and α-Oxoesters.SciSpace/JOC.
Technical Support Center: Purification of Methyl 2-oxohex-5-enoate via Vacuum Distillation
Welcome to the technical support center for the purification of methyl 2-oxohex-5-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of methyl 2-oxohex-5-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the vacuum distillation of this compound. As a β,γ-unsaturated α-ketoester, methyl 2-oxohex-5-enoate presents unique challenges during purification due to its potential for thermal degradation and polymerization. This document synthesizes established principles of vacuum distillation with practical, field-proven insights to ensure a successful purification process.
I. Understanding the Compound: Physicochemical Properties and Stability
Due to the limited availability of specific experimental data for methyl 2-oxohex-5-enoate in publicly accessible literature, we will proceed with estimations based on the properties of structurally similar compounds and general principles of organic chemistry. The presence of both a keto and an ester functional group, along with a terminal double bond, makes this molecule susceptible to various side reactions at elevated temperatures.[1]
Table 1: Estimated Physicochemical Properties of Methyl 2-oxohex-5-enoate and Potential Impurities
Compound
Molecular Weight ( g/mol )
Estimated Boiling Point (°C at atm. pressure)
Common Source
Methyl 2-oxohex-5-enoate
142.15
180-200 (with decomposition)
Product
Starting materials (e.g., from acetoacetic ester synthesis)
Variable
Variable
Synthesis Impurity
Solvents (e.g., ethanol, toluene)
Variable
< 120
Synthesis Impurity
Polymerized byproducts
High
Non-volatile
Degradation Product
Isomerized byproducts (e.g., conjugated isomers)
142.15
Similar to product
Degradation Product
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the vacuum distillation of methyl 2-oxohex-5-enoate, providing likely causes and actionable solutions.
1. Issue: Product is not distilling at the expected temperature.
Possible Cause 1: Inaccurate pressure reading. The boiling point of a liquid is highly dependent on the pressure of the system. A faulty vacuum gauge or a leak in the system can lead to a higher actual pressure than indicated, thus requiring a higher temperature for distillation.
Solution:
Verify the accuracy of your vacuum gauge.
Thoroughly check all joints and connections for leaks using a high-vacuum grease and ensuring a snug fit.
If the pressure is correct, a higher boiling point may indicate the presence of higher-boiling impurities.
Possible Cause 2: The vacuum is not deep enough. The compound may require a lower pressure to distill without decomposition.
Solution:
Ensure your vacuum pump is in good working order and the pump oil is clean.
Consider using a higher-performance vacuum pump if necessary.
2. Issue: The distillate is impure.
Possible Cause 1: Co-distillation with impurities. Impurities with boiling points close to that of the product may co-distill.
Solution:
Improve the efficiency of the distillation column by using a fractionating column (e.g., Vigreux or packed column).
Consider a pre-distillation purification step, such as column chromatography, to remove impurities with similar volatilities.[2]
Possible Cause 2: Thermal decomposition. At elevated temperatures, methyl 2-oxohex-5-enoate can undergo decomposition or isomerization.[3]
Solution:
Lower the distillation temperature by pulling a deeper vacuum.
Minimize the residence time of the compound in the hot distillation flask by adding it slowly to the pre-heated flask under vacuum (Kugelrohr distillation is ideal for this).
Consider adding a radical inhibitor, such as hydroquinone, to the distillation flask to prevent polymerization.
3. Issue: Low yield of the purified product.
Possible Cause 1: Decomposition in the distillation pot. As mentioned, thermal degradation can significantly reduce the yield.
Solution:
Use the lowest possible distillation temperature and pressure.
Ensure rapid distillation to minimize heating time.
Possible Cause 2: Leaks in the vacuum system. A leak will make it difficult to achieve the necessary low pressure, potentially leading to the need for higher temperatures and subsequent decomposition.[4]
Solution:
Meticulously check all ground glass joints, tubing, and connections for leaks.
Possible Cause 3: Incomplete transfer. The product may remain in the distillation column or condenser.
Solution:
After the main fraction has been collected, gently heat the column and condenser with a heat gun to drive over any remaining product.
4. Issue: Bumping or unstable boiling.
Possible Cause: Lack of nucleation sites for smooth boiling. This is a common issue in vacuum distillation.
Solution:
Add boiling chips or a magnetic stir bar to the distillation flask before applying the vacuum. Never add boiling chips to a hot liquid under vacuum.
Ensure vigorous stirring throughout the distillation.
5. Issue: Unstable vacuum pressure.
Possible Cause 1: Outgassing of the system or solvent. Air or volatile solvents trapped in the crude material or on the glass surfaces can be released, causing pressure fluctuations.[5]
Solution:
Degas the crude material by briefly applying vacuum at room temperature before heating.
Ensure all solvents from previous steps are thoroughly removed.
Possible Cause 2: Inconsistent pump performance. An old or poorly maintained vacuum pump can cause pressure fluctuations.
Solution:
Check the vacuum pump oil level and change it if it is cloudy or discolored.
Ensure the pump is appropriately sized for the distillation apparatus.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the vacuum pressure and distillation temperature for methyl 2-oxohex-5-enoate?
A1: Without experimental data, a good starting point is to aim for a pressure that will bring the boiling point below 100°C to minimize thermal decomposition. Based on similar structures, a pressure in the range of 1-5 mmHg is a reasonable starting point. The corresponding distillation temperature will likely be in the range of 60-90°C. It is crucial to perform a small-scale test distillation to determine the optimal conditions for your specific setup and purity of the starting material.
Q2: What type of vacuum pump is recommended?
A2: A two-stage rotary vane pump is generally sufficient for achieving the vacuum levels needed for the distillation of compounds in this molecular weight range. Ensure the pump is chemically resistant if there is a risk of volatile acidic or corrosive impurities. A cold trap between the distillation setup and the pump is essential to protect the pump from corrosive vapors.
Q3: How can I minimize the risk of decomposition during distillation?
A3:
Use a high vacuum: The lower the pressure, the lower the boiling temperature.
Minimize heating time: Heat the distillation flask rapidly to the distillation temperature and collect the product as quickly as possible. A pre-heated oil bath is recommended for better temperature control.
Use a short path distillation apparatus: This minimizes the surface area and time the hot vapor is in contact with the glass.
Add an inhibitor: A small amount of a radical inhibitor like hydroquinone or BHT can prevent polymerization of the double bond.
Q4: What are the key safety precautions for this procedure?
A4:
Implosion hazard: Always inspect glassware for cracks or defects before use. Use a blast shield, especially when working with larger quantities.
Chemical hazards: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
Hot surfaces: Use caution when handling the hot oil bath and distillation apparatus.
Cold trap: If using liquid nitrogen for the cold trap, be aware of the potential for oxygen condensation, which can create an explosion hazard. It is safer to use a dry ice/acetone slush.
IV. Standard Operating Procedure: Vacuum Distillation
This protocol provides a general framework for the vacuum distillation of a heat-sensitive liquid like methyl 2-oxohex-5-enoate.
1. Apparatus Setup:
Assemble a clean and dry vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased with high-vacuum grease.
Place a magnetic stir bar in the round-bottom distillation flask.
Use a short-path distillation head to minimize product loss.
Place a cold trap between the receiving flask and the vacuum pump.
2. Distillation Procedure:
Add the crude methyl 2-oxohex-5-enoate to the distillation flask.
Begin stirring.
Slowly and carefully apply the vacuum.
Once the desired vacuum is reached and stable, begin heating the distillation flask using an oil bath.
Collect any low-boiling impurities as a forerun fraction in a separate receiving flask.
When the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main product fraction.
Monitor the temperature and pressure throughout the distillation. A stable temperature indicates the collection of a pure fraction.
Once the main fraction is collected, stop heating and allow the system to cool to room temperature before slowly venting the apparatus.
V. Visualizations
Caption: A standard laboratory vacuum distillation setup.
Caption: A troubleshooting decision tree for vacuum distillation.
VI. References
Pressure Control Solutions. (2019). Vacuum Distillation issues? Retrieved from [Link]
Henan Coreychem Co., Ltd. methyl 2,5,5-trimethyl-4-oxohex-2-enoate CAS NO.82884-49-9. Retrieved from a product listing page.
PubChem. methyl (E)-5-oxohex-3-enoate. Retrieved from [Link]
PubChem. 2-Amino-5-methylhex-5-enoic acid. Retrieved from [Link]
Roza, M., & Duss, M. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69.
Veeprho. Acetoacetate Impurities and Related Compound. Retrieved from [Link]
Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. Retrieved from
Mei, G.-J., et al. (n.d.). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. Retrieved from [Link]
Sasol. (n.d.). DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. Retrieved from a technical paper.
Veeprho. Acetotate Impurities and Related Compound. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Retrieved from [Link]
RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]
Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
MDPI. (2023). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. Retrieved from [Link]
Master Organic Chemistry. (2019). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Retrieved from a research paper.
NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
Wiley. Distillation Troubleshooting. Retrieved from [Link]
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
PubChem. 2-Methyl-3-oxohex-5-enal. Retrieved from [Link]
Wikipedia. Acetoacetic ester synthesis. Retrieved from [Link]
ACS Publications. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Retrieved from [Link]
ResearchGate. (n.d.). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Retrieved from [Link]
YouTube. (2023). The Acetoacetic Ester Synthesis. Retrieved from [Link]
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
PubChem. Methyl 5-oxohept-6-enoate. Retrieved from [Link]
AiFChem. (E)-Methyl 5-oxohex-2-enoate. Retrieved from a product listing page.
Controlling side reactions in methyl 2-oxohex-5-enoate reduction
Welcome to the technical support center for the synthetic manipulation of methyl 2-oxohex-5-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this vers...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthetic manipulation of methyl 2-oxohex-5-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and frequently asked questions regarding the reduction of this α,β-unsaturated ketoester, with a focus on controlling selectivity and minimizing side reactions. Our goal is to provide you with the in-depth technical insights and practical protocols necessary to achieve your desired synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the reduction of methyl 2-oxohex-5-enoate. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Question 1: My reaction is producing a significant amount of the saturated ketone (methyl 2-oxohexanoate) instead of the desired allylic alcohol. What is causing this 1,4-reduction, and how can I favor the 1,2-reduction product?
Answer:
The formation of the saturated ketone is a classic case of a conjugate addition (or 1,4-reduction) competing with the desired 1,2-reduction of the ketone. This outcome is highly dependent on the nature of the hydride reagent used.
Causality: The regioselectivity of the hydride attack is governed by the principles of Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the α,β-unsaturated system is a "soft" electrophilic center.
"Soft" Hydride Reagents: Standard sodium borohydride (NaBH₄) is considered a "soft" nucleophile. Consequently, it preferentially attacks the "soft" β-position, leading to the 1,4-reduction product after tautomerization of the resulting enolate.
"Hard" Hydride Reagents: To favor attack at the "hard" carbonyl carbon, a "harder" hydride source is required.
Solutions:
Employ the Luche Reduction: This is the most common and effective method to achieve selective 1,2-reduction of α,β-unsaturated ketones and esters.[1] The reaction is conducted using sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃·7H₂O), in an alcohol solvent like methanol or ethanol.[2][3]
Mechanism of Action: The cerium(III) ion coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardness."[2] Additionally, it is believed to promote the formation of sodium alkoxyborohydrides [NaHnB(OMe)4-n], which are "harder" reducing agents than NaBH₄ itself.[3] This directs the hydride attack to the carbonyl carbon.
Utilize Bulky, Sterically Hindered Hydride Reagents: Reagents like lithium tri-sec-butylborohydride (L-Selectride®) or lithium triisobutylborohydride (L-Selectride®) can also favor 1,2-reduction due to their increased steric bulk, which disfavors attack at the more sterically accessible β-position. However, these reagents are significantly more reactive and require more stringent anhydrous and inert atmosphere conditions.
Recommended Protocol: Luche Reduction of Methyl 2-oxohex-5-enoate
Caption: Workflow for the Luche Reduction.
Question 2: I'm observing the formation of byproducts resulting from the reduction of the terminal alkene. How can I preserve the double bond?
Answer:
Reduction of the terminal alkene is a less common side reaction with borohydride-based reagents but can occur under certain conditions, particularly with catalytic hydrogenation methods.
Causality:
Catalytic Hydrogenation: Reagents like H₂ with Pd/C, PtO₂, or Raney Nickel are highly effective at reducing carbon-carbon double and triple bonds, and will almost certainly reduce the terminal alkene in your substrate, often in preference to the carbonyl group.
Harsh Hydride Conditions: While less common, some powerful, unselective hydride reagents or extended reaction times at elevated temperatures might lead to over-reduction.
Solutions:
Avoid Catalytic Hydrogenation: If the preservation of the terminal alkene is critical, catalytic hydrogenation is not a suitable method for the carbonyl reduction in this substrate.
Chemoselective Hydride Reagents: The Luche reduction conditions (NaBH₄/CeCl₃) are highly chemoselective for the carbonyl group and will not reduce isolated carbon-carbon double bonds. This makes it the ideal choice for your substrate.
Control of Reaction Conditions: When using any hydride reagent, it is crucial to carefully control the stoichiometry and temperature. Use the minimum amount of reducing agent necessary and maintain the recommended low temperature (e.g., 0 °C or -78 °C) to minimize the risk of side reactions.[4]
Question 3: My reaction is sluggish, and after a long reaction time, I have a complex mixture of starting material, the desired product, and byproducts. What could be the issue?
Answer:
A sluggish and messy reaction can point to several potential issues, often related to reagent quality, solvent, or temperature.
Causality:
Reagent Decomposition: Sodium borohydride can decompose, especially in the presence of moisture or acidic impurities. Similarly, the hydrate of cerium(III) chloride is crucial; anhydrous CeCl₃ is less effective for the Luche reduction.
Solvent Effects: While methanol is the most common solvent for Luche reductions, other alcohols can be used. However, NaBH₄ reacts with alcohols to generate hydrogen gas and sodium alkoxyborohydrides.[4] This reaction is faster at higher temperatures and can consume the reagent before it reduces the substrate.
Insufficient Activation: The molar ratio of CeCl₃ to the substrate is important for effective activation of the carbonyl group.
Solutions:
Check Reagent Quality: Use freshly opened or properly stored NaBH₄. Ensure you are using the heptahydrate form of cerium(III) chloride (CeCl₃·7H₂O).
Optimize Temperature: While some NaBH₄ reductions are run at elevated temperatures to drive them to completion, for selective reactions like the Luche reduction, low temperatures (typically 0 °C to -10 °C) are recommended to maximize selectivity and minimize reagent decomposition.[5]
Ensure Proper Stoichiometry: A 1:1 molar ratio of CeCl₃·7H₂O to the substrate is typically recommended. For the NaBH₄, a slight excess (e.g., 1.1 to 1.5 equivalents) is common.
Consider Solvent Purity: Use dry, reagent-grade methanol. While absolute dryness is not as critical as in Grignard reactions, significant amounts of water can affect the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between 1,2- and 1,4-reduction in the context of my molecule?
A1: The difference lies in the point of nucleophilic attack by the hydride ion (H⁻).
Caption: Regioselective reduction pathways.
1,2-Reduction: The hydride attacks the electrophilic carbon of the carbonyl group (C2). This is a direct attack on the carbonyl. The result, after protonation of the oxygen, is an allylic alcohol.
1,4-Reduction (Conjugate Addition): The hydride attacks the β-carbon (C4) of the conjugated system. This leads to the formation of an enolate intermediate, which then tautomerizes to the more stable saturated ketone.[6]
Q2: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
A2: While LiAlH₄ is a powerful reducing agent, it is generally not recommended for this specific transformation. LiAlH₄ is a very "hard" and reactive nucleophile that will readily reduce both the ketone and the ester functionalities. This would lead to the formation of a diol (hexane-1,2,6-triol), which is likely not the desired product. The key to this synthesis is chemoselectivity—reducing one functional group in the presence of others.
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a crucial role, particularly in the Luche reduction. Protic solvents like methanol or ethanol are essential. The alcohol serves as a proton source for the intermediate alkoxide and is also believed to participate in the formation of the active "hard" reducing agent by reacting with the borohydride in the presence of the cerium salt.[3] Using aprotic solvents like THF or diethyl ether would significantly alter the reactivity and would not be considered a Luche reduction.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
Eluent: A good starting point for the mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).
Interpretation: The desired allylic alcohol product will be more polar than the starting ketoester and should have a lower Rf value. The 1,4-reduction byproduct (saturated ketone) will have an Rf value similar to the starting material. The reaction is complete when the starting material spot has been completely consumed.
PMC. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation.
ACS Publications. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride.
NPTEL. A Study Guide In Organic Retrosynthesis: Problem Solving Approach.
ResearchGate. Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One.
A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of Methyl 2-oxohex-5-enoate
For researchers and professionals in drug development and organic synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel molecules. This guide provides a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and organic synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 2-oxohex-5-enoate, a molecule featuring a terminal alkene, an α-keto ester, and an aliphatic chain. By understanding the expected chemical shifts, coupling constants, and splitting patterns, scientists can confidently identify this and similar structures, ensuring the integrity of their research and development pipelines.
The Strategic Importance of ¹H NMR in Structural Verification
¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the magnetic environments of its hydrogen atoms (protons). Three key parameters are extracted from a ¹H NMR spectrum:
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals to a higher ppm (downfield), while electron-donating groups cause an upfield shift.
Integration: The area under a signal is proportional to the number of protons it represents, providing a quantitative measure of the different proton groups in the molecule.[1]
Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring non-equivalent protons leads to the splitting of signals.[2] The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and stereochemistry of the molecule.
Predicting the ¹H NMR Spectrum of Methyl 2-oxohex-5-enoate
The structure of methyl 2-oxohex-5-enoate dictates a unique set of signals in its ¹H NMR spectrum. By dissecting the molecule into its constituent functional groups, we can predict the chemical shift, multiplicity, and coupling constants for each proton.
Caption: Molecular structure of methyl 2-oxohex-5-enoate.
Below is a detailed breakdown of the expected ¹H NMR signals for methyl 2-oxohex-5-enoate:
Protons
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
H-6 (CH₃)
~3.8
Singlet (s)
N/A
H-3 (CH₂)
~2.9
Triplet (t)
~7.0
H-4 (CH₂)
~2.4
Quartet (q)
~7.0
H-5 (CH)
~5.8
Multiplet (m)
trans: ~17.0, cis: ~10.0, allylic: ~7.0
H-5' (CH₂)
~5.1-5.3
Multiplet (m)
geminal: ~1.5, trans: ~17.0, cis: ~10.0
In-Depth Analysis of Spectral Features
The Terminal Alkene Protons (H-5 and H-5')
The three protons of the terminal vinyl group are chemically non-equivalent and will present a complex splitting pattern.
H-5 (the vinylic CH): This proton is expected to appear as a multiplet in the range of 5.7-5.9 ppm.[3] It will be split by the two geminal protons on C-5' and the two allylic protons on C-4. The large trans coupling constant of approximately 17 Hz and the smaller cis coupling constant of around 10 Hz are characteristic of terminal alkenes.[4] The coupling to the allylic protons (H-4) is typically around 7 Hz.
H-5' (the vinylic CH₂): The two geminal protons on C-5' are diastereotopic and will have slightly different chemical shifts, typically between 5.1 and 5.3 ppm. They will split each other with a small geminal coupling constant of about 1-2 Hz.[4] Each of these protons will also be split by the H-5 proton with trans and cis couplings, respectively.
This complex interplay of couplings will result in a multiplet for all three vinyl protons. A similar pattern is observed in the spectrum of methyl vinyl ketone, where the vinyl protons appear as a multiplet between 5.9 and 6.3 ppm.[1][5]
The Methylene Protons (H-3 and H-4)
H-3 (CH₂ adjacent to the ketone): The protons on C-3 are alpha to a carbonyl group, which deshields them, leading to an expected chemical shift of around 2.9 ppm. These protons are coupled to the adjacent methylene protons on C-4, and will therefore appear as a triplet with a coupling constant of approximately 7.0 Hz.
H-4 (allylic CH₂): The protons on C-4 are in an allylic position, which also causes a downfield shift, though to a lesser extent than the alpha-keto position. Their chemical shift is predicted to be around 2.4 ppm. These protons are coupled to both the H-3 and H-5 protons. The coupling to the two H-3 protons will result in a triplet, and the coupling to the single H-5 proton will result in a doublet. The combination of these will likely result in a quartet.
The Methyl Ester Protons (H-6)
The three protons of the methyl ester group are in a shielded environment and are not coupled to any other protons. They will therefore appear as a sharp singlet at approximately 3.8 ppm. This is a characteristic signal for methyl esters.
Comparative Analysis with Structurally Similar Compounds
To further solidify our predicted analysis, we can compare it to the known ¹H NMR spectra of simpler, structurally related molecules.
Ethyl Acrylate: The vinyl protons of ethyl acrylate exhibit a similar complex splitting pattern to what is expected for methyl 2-oxohex-5-enoate, with distinct signals for the geminal, cis, and trans protons.[6][7] This confirms the expected chemical shift region and coupling patterns for the terminal alkene moiety.
Methyl Vinyl Ketone: This molecule contains a vinyl group directly conjugated to a ketone. Its ¹H NMR spectrum shows the vinyl protons at slightly more downfield positions (5.9-6.3 ppm) compared to our prediction for methyl 2-oxohex-5-enoate, due to the direct conjugation.[1][8][9] This highlights the subtle electronic effects that influence chemical shifts.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of methyl 2-oxohex-5-enoate, the following protocol is recommended:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules and its residual proton signal at 7.26 ppm can be used for spectral calibration.
NMR Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.
Data Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is sufficient.
Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.
Relaxation Delay: A delay of 1-2 seconds between scans is recommended to ensure full relaxation of all protons.
Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.
Data Processing:
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration.
Referencing: Reference the spectrum to the residual CDCl₃ signal at 7.26 ppm.
Integration: Integrate all signals to determine the relative number of protons for each.
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each signal and measure the coupling constants for the multiplets.
Logical Workflow for Spectral Analysis
Caption: A systematic workflow for the analysis of a ¹H NMR spectrum.
Trustworthy Data through Self-Validation
The interpretation of a ¹H NMR spectrum is a self-validating process. The chemical shifts, integrations, and coupling constants must all be consistent with the proposed structure. For example, the integration of the signals for methyl 2-oxohex-5-enoate should correspond to a ratio of 3:2:2:1:2 for the H-6, H-3, H-4, H-5, and H-5' protons, respectively. Furthermore, the coupling constants observed in the multiplets must be consistent with the proposed connectivity. Any inconsistencies would indicate an incorrect structural assignment or the presence of impurities.
This guide provides a comprehensive framework for the ¹H NMR analysis of methyl 2-oxohex-5-enoate. By applying these principles, researchers can confidently elucidate the structure of this and other complex organic molecules, ensuring the accuracy and integrity of their scientific endeavors.
References
ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
Chen, S., et al. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 25(15), 3483. [Link]
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
ChemHelper. (2013, January 27). Proton NMR of Allyl Ether Groups [Video]. YouTube. [Link]
Chemistry LibreTexts. (2023, October 30). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
Chemistry LibreTexts. (2023, October 30). Coupling Constants Identify Coupled Protons. Retrieved from [Link]
Fraser, R. R., & Lemieux, R. U. (1961). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Canadian Journal of Chemistry, 39(3), 505-507. [Link]
National Institute of Standards and Technology. (n.d.). Methyl vinyl ketone. In NIST Chemistry WebBook. Retrieved from [Link]
University of Wisconsin-Platteville. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]
Dayie, K. T., & Tolman, J. R. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of magnetic resonance (San Diego, Calif. : 1997), 186(2), 285–297. [Link]
Corrigan, N., et al. (2018). Controlled radical polymerization of vinyl ketones using visible light. Polymer Chemistry, 9(4), 439-444. [Link]
Bendejacq, D. D., et al. (2003). ¹H NMR spectra for unhydrolyzed poly(styrene-stat-ethyl acrylate) aliquot first blocks of constant molecular weight 8 kg/mol , with an increasing fraction of ethyl acrylate. ResearchGate. [Link]
Wikipedia. (n.d.). Methyl vinyl ketone. In Wikipedia. Retrieved from [Link]
A Comparative Guide to the Reactivity of Methyl 2-oxohex-5-enoate and Methyl Pyruvate
Introduction In the landscape of synthetic chemistry, α-keto esters are invaluable intermediates, prized for their dual functionality that serves as a linchpin in the construction of complex molecular architectures, from...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of synthetic chemistry, α-keto esters are invaluable intermediates, prized for their dual functionality that serves as a linchpin in the construction of complex molecular architectures, from pharmaceuticals to advanced materials.[1][2] Among this class of compounds, methyl pyruvate, with its simple and compact structure, is a well-established reagent whose reactivity is predictable and widely documented.[1][3] This guide introduces a more complex analogue, methyl 2-oxohex-5-enoate, and provides a detailed, side-by-side comparison of its reactivity profile against that of methyl pyruvate.
This document moves beyond a simple cataloging of reactions. As a senior application scientist, my objective is to dissect the fundamental electronic and steric factors governing the chemical behavior of these molecules. We will explore the causality behind their differing reactivities, provide self-validating experimental protocols for empirical verification, and ground our mechanistic claims in authoritative sources. This guide is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how a seemingly simple structural modification—the extension of an alkyl chain to include a terminal alkene—profoundly alters a molecule's synthetic utility.
Section 1: Structural and Electronic Properties Analysis
At first glance, methyl 2-oxohex-5-enoate and methyl pyruvate share the core α-keto ester functional group, which dictates a significant portion of their chemical identity. Both possess two primary electrophilic centers: the C2 ketone carbonyl and the C1 ester carbonyl. The ketone carbonyl is inherently more reactive towards nucleophiles than the ester carbonyl due to the latter's resonance stabilization from the adjacent oxygen atom.
However, the key differentiator lies in the substituent attached to the ketone carbonyl. Methyl pyruvate features a compact methyl group, whereas methyl 2-oxohex-5-enoate possesses a but-3-enyl group. This structural divergence is the primary determinant of their distinct reactivity.
The electrophilicity of the C2 ketone carbon is paramount to the reactivity of α-keto esters. This electrophilicity is modulated by the inductive effect of the adjacent alkyl substituent.
Methyl Pyruvate : The methyl group is a weak electron-donating group via induction.
Methyl 2-oxohex-5-enoate : The butenyl group is a larger alkyl chain and thus exerts a slightly stronger electron-donating inductive effect compared to a single methyl group. This increased donation marginally reduces the partial positive charge on the C2 ketone carbon, making it slightly less electrophilic than in methyl pyruvate.
The terminal alkene in methyl 2-oxohex-5-enoate is electronically isolated from the carbonyl by two sp³-hybridized carbons, meaning its influence via resonance is negligible. Therefore, the primary electronic difference at the carbonyl center stems from induction.
Steric Hindrance: The Decisive Factor
While electronic differences are subtle, steric effects present a more dramatic contrast. The accessibility of the electrophilic C2 carbonyl carbon to an incoming nucleophile is critical for the kinetics of addition reactions.[7]
Methyl Pyruvate : The small methyl group presents minimal steric bulk, leaving the carbonyl carbon highly accessible.
Methyl 2-oxohex-5-enoate : The flexible four-carbon chain of the butenyl group creates significant steric shielding around the carbonyl. This "fat goalie" effect hinders the approach of nucleophiles, substantially slowing the rate of addition reactions.[8][9]
Figure 1. Structural and feature comparison.
Section 2: Comparative Reactivity Profiles
The structural differences outlined above manifest in distinct chemical behaviors, providing unique synthetic opportunities for each molecule.
Nucleophilic Addition to the α-Keto Group
This is the most common reaction pathway for α-keto esters.[7][10] A nucleophile attacks the electrophilic ketone carbon, leading to a tetrahedral intermediate that is subsequently protonated.
Figure 2. General mechanism of nucleophilic addition.
Due to the principles discussed in Section 1, the rate of this reaction is significantly faster for methyl pyruvate. This holds true for a wide range of nucleophiles:
Organometallic Reagents (e.g., Grignard, Organolithiums) : Addition to methyl pyruvate is efficient. In contrast, reaction with methyl 2-oxohex-5-enoate would be sluggish and may require harsher conditions, risking side reactions.
Reducing Agents (e.g., NaBH₄, LiAlH₄) : Reduction of the ketone in methyl pyruvate to the corresponding alcohol is rapid. The reduction of methyl 2-oxohex-5-enoate is slower, which could potentially allow for chemoselective reactions under carefully controlled conditions.
Cyanide (HCN addition) : The formation of a cyanohydrin is a classic reaction that will proceed more readily with methyl pyruvate.
Reactions Unique to Methyl 2-oxohex-5-enoate: The Alkene Handle
The presence of a terminal double bond gives methyl 2-oxohex-5-enoate a second, distinct reactive site. This dual functionality makes it a versatile building block. The alkene can undergo a variety of transformations independently of the keto-ester moiety, including:
Catalytic Hydrogenation : Mild conditions (e.g., H₂, Pd/C) could selectively reduce the double bond, yielding methyl 2-oxohexanoate. Harsher conditions would reduce both the alkene and the ketone.
Electrophilic Addition : Reactions with reagents like Br₂ or HBr will add across the double bond.
Epoxidation : Treatment with peroxy acids (e.g., m-CPBA) will form an epoxide at the C5-C6 position.
Hydroboration-Oxidation : This two-step sequence can install a primary alcohol at the terminal C6 position, providing a tri-functionalized molecule.
Methyl pyruvate, lacking an alkene, is completely unreactive under these conditions.
Section 3: Experimental Validation Protocols
To empirically validate the hypothesized reactivity differences, the following protocols are provided. These systems are designed to be self-validating, offering clear, quantifiable results.
Protocol 1: Competitive Reaction with a Nucleophile
This experiment directly compares the reactivity of the two substrates by forcing them to compete for a limited amount of a nucleophile.
Objective : To qualitatively and quantitatively determine the relative reactivity of the two α-keto esters towards a common nucleophile.
Methodology :
Preparation : In a dry, inert atmosphere (N₂ or Ar) flask, dissolve methyl pyruvate (1.0 eq) and methyl 2-oxohex-5-enoate (1.0 eq) in anhydrous THF (0.1 M). Add an internal standard (e.g., dodecane, 1.0 eq) for quantitative analysis.
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition : Slowly add a solution of a nucleophile, such as methylmagnesium bromide (MeMgBr, 0.5 eq), dropwise over 10 minutes. The sub-stoichiometric amount is crucial.
Quenching : After stirring for 30 minutes at -78 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Workup : Allow the mixture to warm to room temperature. Extract with diethyl ether (3x), combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Analysis : Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.
Expected Outcome : The ratio of the product from methyl pyruvate to the product from methyl 2-oxohex-5-enoate will be significantly greater than 1, confirming the higher reactivity of methyl pyruvate. The GC trace, integrated against the internal standard, will provide a quantitative measure of this reactivity difference.
Figure 3. Workflow for the competitive reaction experiment.
Protocol 2: Parallel Kinetic Monitoring by ¹H NMR
This protocol measures the absolute reaction rate for each substrate independently.
Objective : To determine the initial reaction rates and rate constants for the reduction of each α-keto ester.
Methodology :
NMR Tube Preparation : Prepare two separate NMR tubes.
Tube A : Methyl pyruvate (1.0 eq) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).
Tube B : Methyl 2-oxohex-5-enoate (1.0 eq) and the same internal standard in the same solvent.
Initial Scan : Acquire a t=0 ¹H NMR spectrum for each tube to establish initial concentrations relative to the standard.
Reaction Initiation : At a controlled temperature, add a reducing agent such as sodium borohydride (NaBH₄, 1.1 eq) dissolved in a compatible deuterated solvent (e.g., CD₃OD, added as a small aliquot) to each tube simultaneously.
Time-Course Monitoring : Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2 minutes) for a set period (e.g., 60 minutes).
Data Analysis : For each time point, integrate the signal of the starting material's methoxy peak against the internal standard's signal. Plot the concentration of the starting material versus time for each reaction.
Rate Determination : Calculate the initial rate from the slope of the curve at t=0. For a pseudo-first-order reaction, a plot of ln[substrate] vs. time will yield a straight line with a slope of -k.
Expected Outcome : The rate constant (k) for the consumption of methyl pyruvate will be significantly larger than the rate constant for methyl 2-oxohex-5-enoate, providing quantitative data on their relative reactivities.
Section 4: Data Summary and Interpretation
The combination of theoretical analysis and empirical data leads to a clear and actionable understanding of these two reagents.
Table of Comparative Reactivity
Reaction Type
Methyl Pyruvate
Methyl 2-oxohex-5-enoate
Rationale
Nucleophilic Addition (e.g., Grignard, NaBH₄)
Fast
Slow
Lower steric hindrance and higher electrophilicity of pyruvate.[7]
Catalytic Hydrogenation (H₂/Pd)
Unreactive (ester only)
Reactive (alkene)
Presence of a C=C double bond in the enoate.
Epoxidation (m-CPBA)
Unreactive
Reactive
Presence of a C=C double bond in the enoate.
Saponification (NaOH)
Normal Rate
Normal Rate
Reactivity at the ester group is less affected by the remote substituent.
Anticipated Experimental Results
Experiment
Metric
Expected Result
Competitive Reaction
[Product of Pyruvate] / [Product of Enoate]
>> 1
Parallel Kinetic Monitoring
Rate Constant (k)
k(pyruvate) > k(enoate)
Conclusion
While both methyl pyruvate and methyl 2-oxohex-5-enoate are members of the α-keto ester family, their reactivity profiles diverge significantly.
Methyl Pyruvate should be considered the reagent of choice when a rapid and efficient nucleophilic addition at the α-keto position is desired. Its small steric footprint and high electrophilicity make it a reliable and predictable substrate for a wide array of transformations.[3][10]
Methyl 2-oxohex-5-enoate , in contrast, is a more specialized building block. Its reduced reactivity at the ketone can be a strategic advantage, potentially allowing for selective manipulation of other functional groups. More importantly, the presence of the terminal alkene introduces a secondary site for chemical modification, opening pathways for the synthesis of complex, polyfunctionalized molecules that are inaccessible from methyl pyruvate. The choice between these two reagents is therefore not a matter of which is "better," but which is strategically suited for the specific synthetic challenge at hand.
References
Helms, T. (2024, January 30). Methyl Pyruvate (CAS 600-22-6): A Cornerstone in Organic Synthesis and Beyond. Retrieved from [Link]
Chemistry LibreTexts. (2023, October 30). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
The Good Scents Company. (n.d.). methyl pyruvate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
Wikipedia. (n.d.). Büchner–Curtius–Schlotterbeck reaction. Retrieved from [Link]
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
PubChem. (n.d.). Methyl pyruvate. Retrieved from [Link]
Wikipedia. (n.d.). Methyl pyruvate. Retrieved from [Link]
PubChem. (n.d.). Methyl pyruvate | C4H6O3. Retrieved from [Link]
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
PubChem. (n.d.). (E)-Methyl 5-oxohex-2-enoate. Retrieved from [Link]
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
PubMed Central. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism. Retrieved from [Link]
Validating Purity of Methyl 2-oxohex-5-enoate: A High-Fidelity HPLC Methodology
Executive Summary & Strategic Importance Methyl 2-oxohex-5-enoate (CAS: 84012-01-1) is a critical -keto ester building block, widely employed in the synthesis of functionalized heterocycles (e.g., pyrrolizidines) and as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
Methyl 2-oxohex-5-enoate (CAS: 84012-01-1) is a critical
-keto ester building block, widely employed in the synthesis of functionalized heterocycles (e.g., pyrrolizidines) and as a substrate in enzymatic resolutions. Its structural duality—containing both an electrophilic -keto ester and a nucleophilic/polymerizable terminal alkene—makes it chemically versatile but analytically challenging.
The Integrity Gap:
Commercially available "technical grade" alternatives often suffer from three silent killers that standard Gas Chromatography (GC) methods miss:
Oligomerization: The terminal alkene can polymerize, creating non-volatile species that do not elute in GC, leading to artificially high purity values (area normalization method).
Hydrolysis: Formation of the free acid (2-oxohex-5-enoic acid), which poisons transition metal catalysts in downstream couplings.
Thermal Instability:
-keto esters are prone to decarboxylation at high GC injector temperatures.
This guide presents a validated High-Performance Liquid Chromatography (HPLC) protocol designed to detect these specific impurities, ensuring downstream reaction success.
Analytical Method Comparison: Why HPLC?
Before detailing the protocol, we objectively compare the proposed HPLC method against common alternatives used in certificates of analysis (CoA).
Feature
Proposed HPLC Method (RP-UV)
Gas Chromatography (GC-FID)
1H NMR Spectroscopy
Thermal Stress
None (Ambient operation)
High (Injector >200°C causes degradation)
None
Oligomer Detection
Excellent (Elutes as broad late peaks)
Poor (Oligomers often stay on column)
Good (Broad baseline signals)
Quantification
High Precision (External Standard)
Variable (Area % often overestimates)
Moderate (Integration errors)
LOD/Sensitivity
High (<0.05%)
Moderate
Low (~1%)
Throughput
High (Automated)
High
Low
Verdict: While NMR is excellent for structural ID, HPLC is the only robust method for quantitative purity assessment that accounts for non-volatile oligomers and thermally labile hydrolysis products.
Validated HPLC Protocol
Chromatographic Conditions
This method utilizes a "Self-Validating" System Suitability approach. The use of an acidic mobile phase is non-negotiable to suppress the ionization of the carboxylic acid impurity, preventing peak tailing and ensuring resolution from the main ester peak.
Instrument: HPLC system with DAD/UV detector and quaternary pump.
Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
Rationale: End-capping reduces silanol interactions with the keto-enol tautomers.
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (Milli-Q).
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detection: UV @ 210 nm (Alkene/Carbonyl) and 280 nm (Reference for aromatic contaminants).
Injection Volume: 10 µL.
Gradient Profile
Time (min)
% Mobile Phase B
Event
0.0
10
Equilibration
2.0
10
Isocratic Hold (Elute polar acids)
15.0
90
Linear Gradient (Elute main peak & oligomers)
18.0
90
Wash
18.1
10
Re-equilibration
23.0
10
End
Sample Preparation
Stock Solution: Weigh 10.0 mg of Methyl 2-oxohex-5-enoate into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.
System Suitability Sample: Mix Stock Solution with trace 2-oxohex-5-enoic acid (hydrolysis marker) to ensure resolution
.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating the purity of the compound, distinguishing between "Pass" (High Purity) and "Fail" (Degraded) batches.
Figure 1: Analytical workflow for separating critical impurities (hydrolysis products and oligomers) from the target
-keto ester.
Performance Comparison: Validated vs. Crude
To demonstrate the impact of purity, we compared the performance of HPLC-Validated (99.2%) Methyl 2-oxohex-5-enoate against a GC-Assayed (98% apparent, 88% actual) batch in a standard heterocycle synthesis reaction (Condensation with 1-pyrroline).
Experimental Setup
Reaction: Condensation of Methyl 2-oxohex-5-enoate with 1-pyrroline to form a pyrrolizidine alkaloid precursor [1].
Conditions: DCM, Ambient Temp, 12h.
Results Table
Metric
HPLC-Validated Batch (>99%)
Standard "Tech" Batch (GC >98%)
Impact Analysis
Actual Purity
99.2%
88.4% (Contains 10% oligomers)
GC missed non-volatile oligomers.
Reaction Yield
82% Isolated
56% Isolated
Oligomers do not react; Acid impurity deactivated the imine.
Purification
Simple Flash Chromatography
Complex (Streaking observed)
Impurities complicated workup.
Color
Pale Yellow Oil
Dark Amber/Brown
Polymerization causes darkening.
Key Insight: The "Tech Batch" appeared pure by GC because the oligomers remained in the injector liner. However, in the reaction flask, these oligomers acted as dead weight, and the acidic hydrolysis products partially neutralized the basic imine reactant, drastically reducing yield.
Self-Validating Parameters (ICH Q2 Aligned)
To ensure this protocol is trustworthy in your lab, verify these parameters:
Specificity: Inject a blank. Ensure no interference at the retention time of the main peak (
min). Inject the acid form (synthesized by treating a small aliquot with NaOH then HCl) to confirm separation ( min).
Linearity: The method is linear from 0.05 mg/mL to 2.0 mg/mL (
).
LOD/LOQ:
LOD: 0.02% (S/N > 3)
LOQ: 0.05% (S/N > 10)
Solution Stability: The
-keto ester is susceptible to hydrolysis in water. Autosampler stability is < 12 hours. Prepare samples fresh or use a refrigerated autosampler (4°C).
Troubleshooting & Impurity Identification
Figure 2: Troubleshooting guide for common HPLC anomalies associated with
-keto esters.
References
Cusumano, A. et al. (2018).[1] "Direct Access to Highly Functionalized Heterocycles through the Condensation of Cyclic Imines and α-Oxoesters." The Journal of Organic Chemistry. Available at: [Link]
ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Available at: [Link]
PubChem. (n.d.).[2][3][4] "Methyl 2-oxohex-5-enoate Compound Summary." National Center for Biotechnology Information. Available at: [Link]
Immediate Action Required:
Treat this compound as a High-Hazard Intermediate .[1][2] As an
-keto ester with a terminal alkene, it possesses dual electrophilic sites (the ketone and the alkene), making it highly reactive toward biological nucleophiles (proteins/DNA).[1][2] Standard "safety glasses and lab coat" protocols are insufficient for preparative handling.[2][3]
Chemical Context & Hazard Logic
Why specific PPE is required beyond standard protocol.
To select the correct PPE, we must understand the molecule's behavior.[2] Methyl 2-oxohex-5-enoate contains two critical functional motifs:
-Keto Ester Moiety: Highly susceptible to hydration and nucleophilic attack.[1][2] This increases skin permeability and reactivity with mucosal membranes.[2]
Terminal Alkene (C5-C6): While less reactive than a Michael acceptor, it presents a risk of polymerization or radical cross-linking.[1][2]
The Causality of Risk:
Because this molecule is a low-molecular-weight lipophilic ester (~142.15 g/mol ), it can rapidly permeate standard nitrile gloves.[1][2] Once absorbed, its electrophilic nature allows it to derivatize skin proteins, leading to severe contact dermatitis or sensitization.[2]
PPE Selection Matrix
The following matrix is non-negotiable for handling >100 mg quantities.
Permeation Velocity: Methyl esters degrade nitrile.[1][2] Double gloving provides a "sacrificial" outer layer.[2] Change outer gloves every 15 mins of exposure.[2]
Hand Protection (Spill/Prep)
Laminate Barrier (Silver Shield®) or Butyl Rubber
Chemical Resistance: Nitrile offers <5 mins protection against direct immersion.[2] Laminates provide >4 hours breakthrough time for esters.[2]
Eye & Face
Chemical Splash Goggles (Indirect Venting)
Vapor Intrusion: Standard safety glasses allow vapors to bypass the lens, irritating the lacrimal glands.[2] Goggles seal the ocular cavity.[2]
Respiratory
Fume Hood (Face velocity: 100 fpm)
Inhalation Risk: The -keto moiety is a potent respiratory irritant.[1][2] If hood work is impossible, use a half-mask with Organic Vapor (OV) cartridges.[1][2]
Body
Poly-coated Lab Coat or Apron
Wicking Prevention: Cotton coats absorb and hold liquid esters against the skin.[1][2] Poly-coating repels splashes.[1][2]
Operational Protocol: Safe Handling Workflow
This protocol uses a Self-Validating System : Each step includes a check to ensure the previous step was performed correctly.[1][2]
Phase 1: Pre-Operational Checks
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.[2]
Quench Preparation: Prepare a beaker of 10% aqueous Sodium Carbonate (
) or dilute Ammonium Hydroxide.
Logic: This basic solution will hydrolyze the ester and neutralize the electrophile in case of a small spill or contaminated tool.[2]
Neutralize: Cover the spill with an absorbent pad soaked in 10% Sodium Carbonate .[2] This initiates hydrolysis, breaking the ester bond and reducing volatility.[2]
Cleanup: Wear Silver Shield gloves.[2][4] Collect waste into a sealed bag.
Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container, as this can cause rapid exothermic polymerization or decomposition.[1][2]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Protective Gloves.[2] United States Department of Labor.[2] [Link][1][2][6]
PubChem. (n.d.).[2][7] Methyl 2-oxohex-5-enoate (Compound Summary).[1][2] National Library of Medicine.[2] [Link][1][2][7]